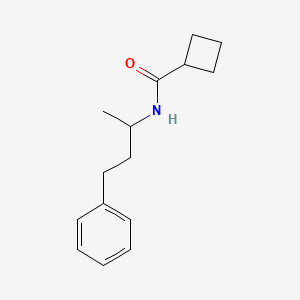![molecular formula C20H20N2O2S B5986131 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5986131.png)
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide, also known as CFA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its ability to inhibit protein kinases.
Mécanisme D'action
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thereby inhibits its activity. This compound is a reversible inhibitor, meaning that its effect can be reversed by removing the compound from the system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit the activity of various protein kinases without affecting other enzymes. Additionally, this compound is a reversible inhibitor, allowing for the modulation of enzyme activity in a controlled manner. One limitation of using this compound is its potential toxicity. This compound has been shown to induce cytotoxicity in some cell lines at high concentrations.
Orientations Futures
There are several future directions for the use of 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide in scientific research. One potential application is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, this compound could be used to study the role of protein kinases in various physiological processes, including metabolism and immune function. Finally, the development of new this compound derivatives could lead to the discovery of more potent and selective inhibitors of protein kinases.
Méthodes De Synthèse
The synthesis of 2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide involves the reaction of 2-cyanoacrylamide with cyclohexylamine and 5-(phenylthio)-2-furaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-cyano-N-cyclohexyl-3-[5-(phenylthio)-2-furyl]acrylamide has been widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit the activity of various protein kinases, including mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and cyclin-dependent kinase (CDK). This compound has been used to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-14-15(20(23)22-16-7-3-1-4-8-16)13-17-11-12-19(24-17)25-18-9-5-2-6-10-18/h2,5-6,9-13,16H,1,3-4,7-8H2,(H,22,23)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBQOCISGLHAB-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986058.png)
![3-{[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986062.png)

![1-(4-chlorobenzyl)-N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5986075.png)
![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5986096.png)
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(5-pyrimidinylethynyl)benzyl]ethanamine](/img/structure/B5986111.png)
![N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)
![N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5986121.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5986147.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5986169.png)
